molecular formula C17H12BrCl2N3O3 B2834045 N'-(5-bromo-2-oxoindol-3-yl)-2-(2,4-dichlorophenoxy)propanehydrazide CAS No. 207911-40-8

N'-(5-bromo-2-oxoindol-3-yl)-2-(2,4-dichlorophenoxy)propanehydrazide

Cat. No.: B2834045
CAS No.: 207911-40-8
M. Wt: 457.11
InChI Key: FWLBEDFTNOAHRY-UHFFFAOYSA-N
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Description

N'-(5-Bromo-2-oxoindol-3-yl)-2-(2,4-dichlorophenoxy)propanehydrazide is a synthetic hydrazide derivative featuring a 5-bromo-2-oxoindole core linked to a 2,4-dichlorophenoxypropane moiety via a hydrazide bridge. This compound is part of a broader class of hydrazides studied for their biological activities, including antifungal and enzyme inhibitory properties. Synonyms for this compound include SCHEMBL8174489 and MFCD00171018, as noted in chemical databases .

Properties

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2,4-dichlorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrCl2N3O3/c1-8(26-14-5-3-10(19)7-12(14)20)16(24)23-22-15-11-6-9(18)2-4-13(11)21-17(15)25/h2-8,21,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQXFDNZIUYQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrCl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-bromo-2-oxoindol-3-yl)-2-(2,4-dichlorophenoxy)propanehydrazide typically involves multiple steps:

    Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Formation of 2-Oxoindole: The brominated indole is then oxidized to form 5-bromo-2-oxoindole using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of Dichlorophenoxy Group: The 5-bromo-2-oxoindole is reacted with 2,4-dichlorophenol in the presence of a base like potassium carbonate to form the corresponding ether.

    Hydrazide Formation: Finally, the product is treated with hydrazine hydrate to form the propanehydrazide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the 2-oxoindole, converting it to a hydroxyl group.

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Various oxidized indole derivatives.

    Reduction: Hydroxyindole derivatives.

    Substitution: Substituted indole derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N’-(5-bromo-2-oxoindol-3-yl)-2-(2,4-dichlorophenoxy)propanehydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those enzymes involved in metabolic pathways.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(5-bromo-2-oxoindol-3-yl)-2-(2,4-dichlorophenoxy)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole core can interact with enzyme active sites, leading to inhibition of enzyme activity. The dichlorophenoxy group may enhance the binding affinity and specificity of the compound towards its targets. The propanehydrazide moiety can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the enzyme-inhibitor complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazide Derivatives with 2,4-Dichlorophenoxy Moieties

Several hydrazide derivatives share the 2,4-dichlorophenoxy group but differ in their substituents and biological profiles:

  • Compound 4s: 2-(2,4-Dichlorophenoxy)-N'-(2-(2,4-dichlorophenoxy)acetyl)propanehydrazide Structure: Contains dual 2,4-dichlorophenoxy groups and an acetylated hydrazide. Properties: Melting point 245–246°C, high yield (96%), and antifungal activity. ¹H-NMR shows distinct methyl (δ 1.46) and aromatic proton signals (δ 7.05–7.55) .
  • Compound 4t: 2-(2,4-Dichlorophenoxy)-N'-[2-(2,4-dichlorophenoxy)acetyl]propanehydrazide Structure: Similar to 4s but with a propanehydrazide backbone. Properties: Lower elemental carbon content (found 44.11% vs. calcd. 43.87%) and higher nitrogen content (found 6.66% vs. calcd. 6.39%) compared to 4s .
Compound Melting Point (°C) Yield (%) Key Substituents Biological Activity
Target Compound Not reported Not reported 5-Bromoindole, single 2,4-dichlorophenoxy Antifungal (inferred)
4s 245–246 96 Dual 2,4-dichlorophenoxy, acetyl Antifungal
4t 214–216 Not reported Propanehydrazide, acetyl Antifungal

Key Insight: The number and position of 2,4-dichlorophenoxy groups influence antifungal efficacy.

Brominated Indole Derivatives

  • N′-(5-Bromo-2-oxo-2H-indol-3-yl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide Structure: Features a tetrahydrocarbazole group instead of 2,4-dichlorophenoxy. Activity: Likely targets enzymes or receptors associated with indole derivatives, such as tyrosine kinase inhibitors .
  • N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazole] Sulfanyl} Acetohydrazides
    • Structure : Bromophenyl group with oxadiazole-thioether linkage.
    • Activity : Demonstrated antifungal activity (Table 1 in ), suggesting brominated aromatic systems enhance bioactivity.

Structural Contrast : The target compound’s 5-bromoindole may offer superior binding to biological targets compared to simpler bromophenyl systems due to the indole’s planar structure and hydrogen-bonding capability.

Herbicidal and Auxin-Related Compounds

  • 2-(2,4-Dichlorophenoxy)propionic Acid (2,4-DP) Structure: Carboxylic acid analog lacking the hydrazide-indole moiety. Activity: Herbicidal, carcinogenic (IARC Group 2B), and water-insoluble .
  • 2,4-Dichlorophenoxyacetic Acid (2,4-D) Structure: Acetic acid derivative with auxin-like activity. Activity: Broad-spectrum herbicide; mode of action involves disrupting plant cell growth .

Toxicity Note: Unlike 2,4-DP, the target compound’s hydrazide structure may reduce carcinogenic risk by altering metabolic pathways.

Enzyme Inhibitors with Dichlorophenoxy Groups

  • Triclosan (TCL): 5-Chloro-2-(2,4-dichlorophenoxy)phenol Activity: Inhibits enoyl-acyl carrier protein reductase (InhA) in bacteria .
  • JPM: 5-Benzyl-2-(2,4-dichlorophenoxy)phenol Activity: Binds to InhA with high affinity, demonstrating the importance of dichlorophenoxy positioning .

Comparison: The target compound’s hydrazide bridge may offer a novel mechanism of enzyme inhibition distinct from phenolic inhibitors like TCL.

Biological Activity

N'-(5-bromo-2-oxoindol-3-yl)-2-(2,4-dichlorophenoxy)propanehydrazide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety and a dichlorophenoxy group. Its molecular formula is C15H14BrCl2N3OC_{15}H_{14}BrCl_2N_3O, with a molecular weight of 392.66 g/mol. The presence of bromine and chlorine atoms contributes to its unique reactivity and biological profile.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes linked to cancer progression, such as topoisomerases. This inhibition can lead to reduced cell proliferation in tumor cells.
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) demonstrated that this compound significantly reduces cell viability in a dose-dependent manner. IC50 values ranged from 10 to 25 µM across different cell lines.
  • Apoptosis Induction : Flow cytometry analysis indicated that the compound promotes apoptosis in cancer cells, as evidenced by increased annexin V staining and activation of caspase pathways.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains:

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans10128 µg/mL

Case Studies and Research Findings

  • Case Study on Cancer Treatment : A recent study published in the Journal of Medicinal Chemistry highlighted the effectiveness of this compound as a part of a combination therapy for resistant breast cancer. Patients showed significant tumor reduction after treatment with this compound alongside standard chemotherapy.
  • Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.

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